molecular formula C16H17BrN2O2 B4737006 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine

1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine

Cat. No. B4737006
M. Wt: 349.22 g/mol
InChI Key: GROJYAIIEUBMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine is not fully understood, but studies have suggested that it may act through a range of different pathways. In neuroscience, this compound has been found to inhibit the release of neurotransmitters by blocking calcium channels and reducing intracellular calcium levels. In cancer research, studies have shown that 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including inhibitory effects on neurotransmitter release, antitumor activity, and anti-inflammatory effects. Additionally, this compound has been found to exhibit antioxidant and antifungal activity, making it a potential candidate for the development of new treatments for fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments include its potential applications in a range of scientific research areas, its ability to exhibit a range of biological activities, and its relative ease of synthesis. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine. One area of research could focus on further elucidating the compound's mechanism of action, particularly in neuroscience and cancer research. Additionally, further studies could explore the potential use of this compound in drug discovery, particularly in the development of new treatments for neurological disorders and cancer. Finally, future research could explore the potential use of 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity.

Scientific Research Applications

1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to exhibit inhibitory effects on the release of neurotransmitters, making it a potential candidate for the development of new treatments for neurological disorders such as Parkinson's disease and epilepsy. In cancer research, studies have shown that 1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine has antitumor activity against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential use in drug discovery, as it has been found to exhibit a range of biological activities that could be used to develop new drugs.

properties

IUPAC Name

(3-bromophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-14-4-1-3-13(11-14)16(20)19-8-6-18(7-9-19)12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROJYAIIEUBMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-bromobenzoyl)-4-(2-furylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.